N1-(2,3-dimethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide
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Overview
Description
N1-(2,3-dimethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism and cellular stress response. DPA-714 has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
N1-(2,3-dimethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide binds to TSPO, a protein that is located on the outer membrane of mitochondria. TSPO is involved in the regulation of cellular energy metabolism and cellular stress response. N1-(2,3-dimethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide binding to TSPO can modulate these functions, leading to changes in cellular metabolism and stress response.
Biochemical and Physiological Effects:
N1-(2,3-dimethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate mitochondrial function, regulate cellular energy metabolism, and regulate cellular stress response. N1-(2,3-dimethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide has also been shown to have anti-inflammatory effects and to modulate immune function.
Advantages and Limitations for Lab Experiments
N1-(2,3-dimethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide has several advantages for use in lab experiments. It has high affinity and selectivity for TSPO, making it a valuable tool for studying TSPO expression and function. N1-(2,3-dimethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide has also been shown to be safe and well-tolerated in animal studies. However, N1-(2,3-dimethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide has some limitations for use in lab experiments. It has a relatively short half-life, which can limit its use in longitudinal studies. Additionally, N1-(2,3-dimethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide can have off-target effects at high concentrations, which can complicate data interpretation.
Future Directions
There are several future directions for research involving N1-(2,3-dimethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide. One area of interest is the use of N1-(2,3-dimethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide as a tool for studying neuroinflammation and neurodegenerative diseases. N1-(2,3-dimethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide has been shown to have anti-inflammatory effects and to modulate immune function, making it a potential therapeutic target for these conditions. Another area of interest is the use of N1-(2,3-dimethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide as a tool for studying cancer. TSPO expression is upregulated in many types of cancer, and N1-(2,3-dimethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide may be a valuable tool for studying TSPO expression and function in these conditions. Finally, there is interest in developing new TSPO ligands with improved pharmacokinetic properties, such as longer half-life and improved selectivity.
Synthesis Methods
N1-(2,3-dimethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide can be synthesized through a multi-step process involving the reaction of 2,3-dimethylbenzoyl chloride with 4-methylpiperazine, followed by the reaction of the resulting intermediate with oxalyl chloride. The final product is obtained through the reaction of the intermediate with 4-aminobutyric acid.
Scientific Research Applications
N1-(2,3-dimethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide has been used extensively in scientific research as a radioligand for imaging studies. It has been shown to have high affinity and selectivity for TSPO, making it a valuable tool for studying TSPO expression and function in vivo. N1-(2,3-dimethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide has been used to investigate TSPO expression in a variety of conditions, including neuroinflammation, cancer, and cardiovascular disease.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-N'-(4-methylpiperazin-1-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-11-5-4-6-13(12(11)2)16-14(20)15(21)17-19-9-7-18(3)8-10-19/h4-6H,7-10H2,1-3H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZPMMSQKLERBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NN2CCN(CC2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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